Welcome to the BenchChem Online Store!
molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Cat. No. B3143532
M. Wt: 165.19 g/mol
InChI Key: QXVCUSYHDODUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06951868B2

Procedure details

(8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (988 mg, 5.0 mmol) is combined with 100 mg 10% Pd/C in 25 ml EtOH containing 3 ml (6 mmol) of 2N aqueous NaOH in a 250 ml PARR shaker bottle. The reaction is hydrogenated at 50 PSI for 48 h, the catalyst is removed by filtration, and the filtrate is concentrated to dryness. The mixture is partitioned between 1×10 ml 1:1 saturated NaCl/conc. NH4OH and 4×10 ml CH2Cl2 and the combined organic layer is dried (K2CO3). The mixture is concentrated in vacuo to give 730 mg (89%) of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol as an off-white solid. HRMS (FAB) calcd for C9H11NO2+H: 166.0868, found 166.0868 (M+H)+.
Name
(8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
Quantity
988 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]2[CH:11]=[CH:10][CH2:9][O:8][C:7]=12.CCO.[OH-].[Na+]>[Pd]>[O:8]1[C:7]2=[CH:2][N:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]2[CH2:11][CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
(8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
Quantity
988 mg
Type
reactant
Smiles
ClC=1N=C(C=C2C1OCC=C2)CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between 1×10 ml 1:1 saturated NaCl/conc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NH4OH and 4×10 ml CH2Cl2 and the combined organic layer is dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O1CCCC=2C1=CN=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.